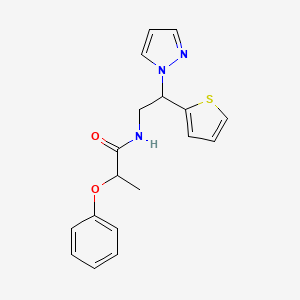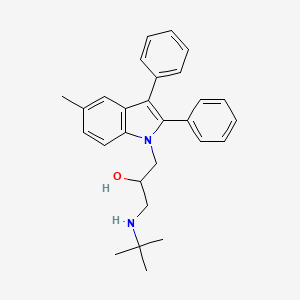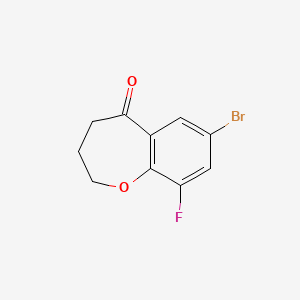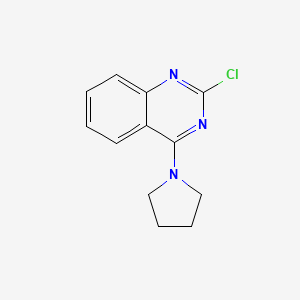carboxamide CAS No. 881440-80-8](/img/structure/B2792798.png)
N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)](3-chlorophenyl)carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves vigorous reaction conditions and wastage of solvents and catalysts . To overcome these shortcomings, eco-friendly methods such as microwave irradiation technique are commonly used for the synthesis of thiazole derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Synthesis and Structural Properties
Researchers have synthesized various thiazole derivatives and evaluated their biological activities, indicating the importance of structural modification in enhancing biological activities. For instance, novel N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and their thiazolopyrimidine derivatives showed significant antimicrobial activities, highlighting the potential of thiazole compounds as biological agents (J. Akbari et al., 2008). This demonstrates the potential utility of structurally similar compounds in developing new antimicrobial agents.
Anticancer Activity
The synthesis of thiazole and thiophene derivatives has shown promising anticancer activity. For example, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized and tested for in vitro cytotoxicity, showing good inhibitory activity against four cell lines, especially those products containing thiazolidinone ring or thiosemicarbazide moiety (A. Atta & E. Abdel‐Latif, 2021). This suggests that thiazole derivatives could be explored further for their anticancer properties.
Antiviral and Antimicrobial Activities
Thiazole derivatives have been explored for their antiviral and antimicrobial activities as well. For instance, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showed certain anti-tobacco mosaic virus activity, indicating the potential for these compounds in antiviral research (Zhuo Chen et al., 2010). Additionally, compounds synthesized for antimicrobial activities against various pathogens highlight the broad spectrum of biological applications of these compounds (N. Desai et al., 2011).
将来の方向性
The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily due to their wide range of applications in the field of drug design and discovery . Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a promising direction .
作用機序
Target of Action
The primary target of this compound, also known as F3084-0135 or N-4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)carboxamide, is the human soluble epoxide hydrolase (sEH) . sEH is a promising target in the treatment of neuropathic pain in humans and mammals .
Mode of Action
The compound interacts with its target, sEH, by inhibiting its activity . This inhibition allows for the maintenance of a high concentration of epoxy fatty acids, which are arachidonic acid metabolites . This interaction and the resulting changes favor therapy of renal diseases, hypertonia, and pain states .
Biochemical Pathways
The compound affects the biochemical pathway involving the metabolism of arachidonic acid . By inhibiting sEH, the compound prevents the breakdown of epoxy fatty acids, which are metabolites of arachidonic acid . This leads to an increase in the concentration of these metabolites, which have beneficial effects in the treatment of various conditions .
Pharmacokinetics
It is known that similar adamantyl-containing urea-based seh inhibitors have issues with rapid metabolism in vivo and unsatisfactory physical properties, such as poor solubility in water and high melting points . Modification of the adamantane moiety is a promising way to eliminate these drawbacks .
Result of Action
The inhibition of sEH by this compound leads to an increase in the concentration of epoxy fatty acids . These metabolites have been associated with therapeutic benefits in the treatment of renal diseases, hypertonia, and pain states .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and its melting point can affect its bioavailability and, consequently, its efficacy . Additionally, the rate of metabolism of the compound in vivo can also influence its action .
特性
IUPAC Name |
3-chloro-N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2OS/c21-15-3-1-2-14(5-15)17(25)24-18-23-16(10-26-18)19-6-12-4-13(7-19)9-20(22,8-12)11-19/h1-3,5,10,12-13H,4,6-9,11H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGNQCSYWFZNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)NC(=O)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)](3-chlorophenyl)carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2792716.png)
![1-(1-adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea](/img/structure/B2792717.png)


![2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2792722.png)
![N-(2,6-dichlorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2792724.png)
![6-(2-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792726.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2792729.png)



![2-(4-Butoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2792736.png)
